N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-18-8-3-2-6-15(18)11-13-23-20(28)14-30-21-25-24-19-10-9-17(26-27(19)21)16-7-4-5-12-22-16/h2-10,12H,11,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZJMRBJSQPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a methoxyphenethyl group linked to a thioacetamide moiety, which is further substituted with a triazolo-pyridazine fragment. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of triazolo-pyridazine have been shown to exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds in these studies demonstrated IC50 values in the low micromolar range, indicating potent activity against these malignancies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Inhibition of Kinases
This compound and its analogs have been evaluated for their inhibitory effects on kinases such as c-Met. The IC50 values for these compounds suggest they may serve as effective inhibitors in pathways associated with tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the pyridazine and triazole moieties significantly influence the potency and selectivity towards specific targets. For example:
- Substitution Patterns : The position and type of substituents on the triazole ring can enhance binding affinity to target proteins.
- Linker Variations : Altering the length and composition of the linker between the phenethyl group and the thioacetamide can affect solubility and bioavailability.
Study on Anticancer Properties
A recent study synthesized a series of triazolo-pyridazine derivatives and assessed their anticancer properties using various assays. Among these derivatives, one compound exhibited a remarkable ability to induce apoptosis in cancer cells while sparing normal cells . This selective toxicity is essential for developing effective cancer therapies with minimal side effects.
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This dual action makes them suitable candidates for further development as multifunctional therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyridazine Derivatives
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents include:
- N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide (): Substituent: Tetrahydrofuran-2-ylmethyl group.
- N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiiazine-2-yl)Acetamide (): Substituent: Thiiazine-linked phenyl group.
Table 1: Triazolopyridazine-Based Acetamides
Acetamide Derivatives with Alternative Heterocycles
- N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (): Core: Benzothieno-triazolopyrimidine.
- 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide (): Core: Pyrimidine-quinoxaline hybrid. Key Difference: The electron-withdrawing cyano and chloro groups may alter redox properties versus the electron-rich pyridinyl substituent in the target .
Sulfur-Linked Acetamides in Drug Discovery
- BAY 60-6583 (): A thioacetamide adenosine receptor agonist with a dicyanopyridine core. Key Insight: The thioether linkage in BAY 60-6583 is critical for adenosine A2B receptor binding, suggesting the target compound’s thioether may similarly influence receptor affinity .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology :
- Step 1 : Start with precursor synthesis, such as coupling 6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with 2-bromoacetamide derivatives. Optimize nucleophilic substitution using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 2 : Introduce the 2-methoxyphenethyl group via amide bond formation, employing coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Challenges : Control side reactions (e.g., oxidation of thiol groups) by maintaining inert atmospheres (N₂/Ar). Monitor purity via TLC/HPLC after each step .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring [M+H]⁺ matches the theoretical value (e.g., ~475 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How to design preliminary biological activity assays for this compound?
- Methodology :
- In vitro screening : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ determination via MTT assays .
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases). Include solvent-only controls to rule out cytotoxicity from DMSO .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Impurity analysis : Re-examine compound batches via HPLC-MS to identify contaminants (e.g., unreacted precursors) .
- Dose-response curves : Use nonlinear regression to calculate precise IC₅₀ values, minimizing variability from manual pipetting .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Validate poses with MD simulations .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like logP and polar surface area .
Q. How to optimize reaction conditions to improve yield and scalability?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
Q. What strategies enhance the compound’s solubility and stability for in vivo studies?
- Methodology :
- Salt formation : React with HCl or sodium citrate to improve aqueous solubility .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .
Q. How to evaluate target selectivity and off-target toxicity?
- Methodology :
- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins) to assess selectivity across 100+ kinases .
- Toxicogenomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
